Cas no 13292-53-0 (3-(Isonicotinoylhydrazonomethyl) Rifamycin)

3-(Isonicotinoylhydrazonomethyl) Rifamycin 化学的及び物理的性質
名前と識別子
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- 3-(Isonicotinoylhydrazonomethyl) Rifamycin
- 3-ForMyl RifaMycin Isonicotinoyl Hydrazone
- 3-(isonicotinoylhydrazono-methyl)-rifamycin
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計算された属性
- せいみつぶんしりょう: 844.35300
じっけんとくせい
- PSA: 255.66000
- LogP: 5.44190
3-(Isonicotinoylhydrazonomethyl) Rifamycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I821780-50mg |
3-(Isonicotinoylhydrazonomethyl) Rifamycin |
13292-53-0 | 50mg |
$ 1774.00 | 2023-09-07 | ||
TRC | I821780-5mg |
3-(Isonicotinoylhydrazonomethyl) Rifamycin |
13292-53-0 | 5mg |
$ 230.00 | 2023-09-07 |
3-(Isonicotinoylhydrazonomethyl) Rifamycin 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
3-(Isonicotinoylhydrazonomethyl) Rifamycinに関する追加情報
Compound CAS No 13292-53-0: 3-(Isonicotinoylhydrazonomethyl) Rifamycin
Compound CAS No 13292-53-0, also known as 3-(Isonicotinoylhydrazonomethyl) Rifamycin, is a derivative of the rifamycin class of antibiotics, which has garnered significant attention in the field of antimicrobial research due to its unique structural features and potential therapeutic applications. This compound is a result of extensive research aimed at enhancing the efficacy and reducing the toxicity of traditional rifamycin antibiotics, which have been widely used for treating bacterial infections, particularly tuberculosis (TB). Recent studies have highlighted its promising activity against drug-resistant strains of Mycobacterium tuberculosis, making it a critical area of focus in the development of novel anti-TB agents.
The structural composition of 3-(Isonicotinoylhydrazonomethyl) Rifamycin is characterized by the presence of an isonicotinoylhydrazonomethyl group attached to the rifamycin backbone. This modification is believed to enhance the compound's ability to inhibit bacterial RNA polymerase, a key mechanism by which rifamycins exert their antimicrobial effects. The substitution at position 3 of the rifamycin molecule introduces steric and electronic changes that may improve drug penetration into bacterial cells and increase its binding affinity to the target enzyme.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing Compound CAS No 13292-53-0. These methods often involve multi-step processes that include nucleophilic substitutions, condensations, and oxidations, with a particular emphasis on achieving high yields and maintaining stereochemical integrity. The use of microwave-assisted synthesis and continuous-flow reactors has further streamlined the production process, making it more amenable to large-scale manufacturing.
In terms of pharmacological properties, 3-(Isonicotinoylhydrazonomethyl) Rifamycin has demonstrated potent activity against both susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis in vitro. Preclinical studies have shown that this compound exhibits a favorable pharmacokinetic profile, with good bioavailability and minimal toxicity in animal models. These findings suggest that it could potentially be developed into an oral or parenteral formulation for treating TB patients who are unresponsive to conventional therapies.
The mechanism of action of Compound CAS No 13292-53-0 involves its interaction with the β-subunit of bacterial RNA polymerase, which is essential for transcription initiation. By binding to this site, the compound inhibits RNA synthesis, thereby halting bacterial growth. Interestingly, recent studies have revealed that this compound may also exhibit synergistic effects when combined with other anti-TB drugs, such as isoniazid and pyrazinamide, suggesting that it could be used as part of a combination therapy regimen to improve treatment outcomes.
In addition to its antimicrobial properties, researchers are exploring the potential of Compound CAS No 13292-53-0 as a chemotherapeutic agent for other infectious diseases caused by Gram-positive bacteria and certain Gram-negative pathogens. Its ability to penetrate biofilms and persist in macrophages makes it particularly suitable for treating infections that are refractory to conventional antibiotics.
The development of Compound CAS No 13292-53-0 has been supported by several collaborative efforts between academic institutions and pharmaceutical companies. These partnerships have facilitated preclinical testing and early-stage clinical trials, paving the way for further evaluation in larger patient populations. The integration of computational modeling techniques has also played a crucial role in optimizing the compound's structure for enhanced efficacy and reduced side effects.
In conclusion, Compound CAS No 13292-53-0 (3-(Isonicotinoylhydrazonomethyl) Rifamycin) represents a significant advancement in the field of antibiotic development. Its unique structural modifications, coupled with promising preclinical results, position it as a potential candidate for addressing the growing challenge of drug-resistant infections. As research continues to progress, this compound holds great promise for improving global health outcomes by providing an effective treatment option for tuberculosis and other bacterial diseases.
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